![molecular formula C19H19NO4 B2811477 N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034526-77-5](/img/structure/B2811477.png)

N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

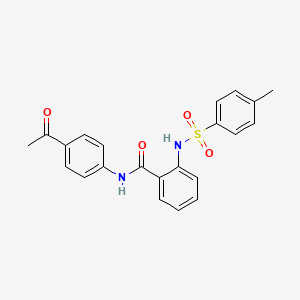

“N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound with the molecular formula C19H19NO4 . It is intended for research use only .

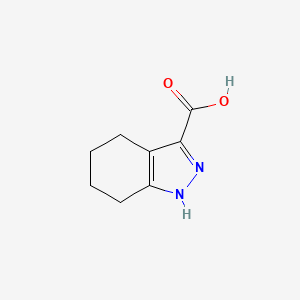

Molecular Structure Analysis

The molecular structure of this compound consists of an isochroman group attached to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group . The molecular weight is 325.364 .Scientific Research Applications

Synthesis Techniques and Chemical Properties

Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization : A study by Gabriele et al. (2006) introduced a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives using tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showcasing significant stereoselectivity and potential for diverse chemical synthesis applications Gabriele et al., 2006.

Novel Cascade Transformations : Ukhin et al. (2015) reported on the synthesis of complex benzodioxine derivatives through cascade transformations, demonstrating new pathways for chemical synthesis and potential applications in material science Ukhin et al., 2015.

Biological and Pharmaceutical Applications

Antitumor Agents : Lee et al. (1992) synthesized a series of dibenzo[1,4]dioxin-1-carboxamides, evaluating them for antitumor activity. These compounds showed promise as DNA-intercalating agents with potential applications in cancer treatment, demonstrating weak binding to DNA and exhibiting activity against various cancer models Lee et al., 1992.

Antimicrobial and Antifungal Activities : Microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines reported by Youssef et al. (2012) highlighted their valuable biological activities, with some compounds showing significant antibacterial and antifungal properties Youssef et al., 2012.

Synthesis and Evaluation of Diamides : Vartanyan et al. (2012) explored the synthesis of diamides from isochroman-1-carboxylic acids, laying the groundwork for further pharmaceutical applications and drug development Vartanyan et al., 2012.

Material Science Applications

- Microwave-Assisted Synthesis for Enhanced Reaction Rates : Raval et al. (2012) demonstrated the utility of microwave irradiation in the synthesis of thiazepine derivatives, offering a more environmentally benign procedure with improved yields and reaction rates, potentially useful in material science applications Raval et al., 2012.

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-19(18-12-23-16-7-3-4-8-17(16)24-18)20-10-15-9-13-5-1-2-6-14(13)11-22-15/h1-8,15,18H,9-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZVXMPDJSWREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)

![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)

![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)

![N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2811414.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811415.png)